molecular formula C6H6N4O B1331104 4-Amino-2-methoxypyrimidine-5-carbonitrile CAS No. 6964-55-2

4-Amino-2-methoxypyrimidine-5-carbonitrile

Cat. No. B1331104
CAS RN: 6964-55-2
M. Wt: 150.14 g/mol
InChI Key: CXJTWQSCORECON-UHFFFAOYSA-N
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Description

4-Amino-2-methoxypyrimidine-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific structure of 4-amino-2-methoxypyrimidine-5-carbonitrile suggests that it has an amino group at the 4-position, a methoxy group at the 2-position, and a carbonitrile group at the 5-position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep reactions and the use of various reagents and catalysts. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material involves the Gewald synthesis technique followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Another example is the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine, which was investigated using labeled compounds to understand the incorporation of nitrogen and carbon atoms into the pyrimidine ring . These methods highlight the complexity and the variety of approaches available for synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using various analytical techniques such as NMR, MS, and X-ray crystallography. For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single crystal X-ray diffraction data . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which allow for the modification of the molecule and the synthesis of novel compounds with potential biological activities. For instance, the acetylation of a pyrimidine derivative using acetic anhydride yielded an N-pyrimidinylacetamide derivative, which upon further reaction produced a β-chloroenaldehyde derivative . This compound was then used as a building block for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyrimidine ring. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals. For example, some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized and evaluated for their analgesic and anti-inflammatory potential, indicating the importance of the pyrimidine scaffold in medicinal chemistry . Additionally, the in silico analysis of 4-aminopyrimidine-5-carbonitriles provided insights into their pharmacological properties, which were further supported by biological evaluation against cancer cell lines .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidines and Pyrimido-[4,5-b]quinoline Derivatives

4-Amino-2-methoxypyrimidine-5-carbonitrile plays a role in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives. This process involves the condensation of 2-methoxy-4-amino-5-pyrimidinecarbaldehyde with carbonitriles, ketones, and polyfunctional carbonyl compounds bearing the -CH2CO- moiety, leading to the formation of these derivatives (Perandones & Soto, 1998).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives with Antibacterial Activity

A significant application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are synthesized through a reaction of aldehyde, malononitrile, and benzamidine hydrochloride, with the added catalyst of magnetic nano Fe3O4 particles under solvent-free conditions. The resulting 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antibacterial activity (Rostamizadeh et al., 2013).

Thermodynamic Study in Organic Solvents

4-Amino-2-methoxypyrimidine-5-carbonitrile is also studied for its solubility in various organic solvents. This research provides valuable data on the solubility of the compound in different solvents and the impact of temperature on its solubility. This information is crucial for its applications in chemical syntheses and other industrial processes (Yao, Xia, & Li, 2017).

Facile and Efficient Synthesis Protocols

The compound has been utilized in facile and efficient synthesis protocols for creating novel derivatives. For instance, a protocol includes a surfactant-mediated methodology for synthesizing 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction. Such innovations are valuable for simplifying and optimizing chemical syntheses (Aryan, Nojavan, & Sadeghi, 2015).

Green Chemistry Applications

4-Amino-2-methoxypyrimidine-5-carbonitrile has been utilized in green chemistry applications, specifically in microwave-assisted synthetic schemes. This approach is more eco-friendly, as it reduces the use of organic solvents and harmful residues. The microwave-assisted method is efficient, less time-consuming, and yields a high overall yield of synthesized compounds (Karati, Mahadik, & Kumar, 2022).

Luminescence Properties and Related Photochemistry

The luminescence properties of 4-amino-2-methoxypyrimidine have been studied in various solvents, indicating its potential in photochemical applications. This research has revealed that its photochemical reaction with dihydrogen phosphate buffer proceeds via an intermediate derived from the fluorescent singlet excited state of the compound (Szabo & Berens, 1975).

Synthesis of Novel Schiff Bases and Antimicrobial Activity

Another application involves the synthesis of novel Schiff bases using 4-amino-2-methoxypyrimidine-5-carbonitrile and their subsequent evaluation for antimicrobial activity. This highlights its role in developing new compounds with potential therapeutic applications (Puthran et al., 2019).

Anti-inflammatory Evaluation

The compound has been used in synthesizing derivatives for anti-inflammatory evaluation. This research is crucial in exploring new pharmaceutical applications and understanding the medicinal potential of these derivatives (Fahmy et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements, including H301, H311, and H331 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if you feel unwell (P311) .

properties

IUPAC Name

4-amino-2-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJTWQSCORECON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290114
Record name 4-amino-2-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methoxypyrimidine-5-carbonitrile

CAS RN

6964-55-2
Record name 6964-55-2
Source DTP/NCI
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Record name 4-amino-2-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methoxypyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Perandones, JL Soto - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
… A mixture of 4-amino-2-methoxypyrimidine-5-carbonitrile (la) (10.0 mmoles), sulfuric acid (5 ml) and 10% Pd/C (0.20 g) in water (30 ml) was hydrogenated in a Parr apparatus at room …
Number of citations: 25 onlinelibrary.wiley.com
DA Lopez - 2016 - rc.library.uta.edu
Current bacterial chemotherapy faces an overwhelming reduction in efficacy due to an increase in bacterial resistance; resulting in a higher clinical demand for novel therapeutics and …
Number of citations: 0 rc.library.uta.edu
IM Lagoja - Chemistry & Biodiversity, 2005 - Wiley Online Library
… Starting from 2methylisourea (62) and 2-(ethoxymethylidene)malononitrile (63), condensation in alkaline medium yields 4-amino-2-methoxypyrimidine-5-carbonitrile (64), which can …
Number of citations: 591 onlinelibrary.wiley.com
JH Wittorf, CJ Gubler - European Journal of Biochemistry, 1971 - Wiley Online Library
A kinetic investigation of the behavior of apopyruvate decarboxylase from Saccharomyces carlsbergensiswith thiamine pyrophosphate analogues gave the values of 23 μM as the K m …
Number of citations: 34 febs.onlinelibrary.wiley.com
B Shome - 2017 - oaktrust.library.tamu.edu
Thiaminase I from Clostridium botulinum cleaves thiamin to the constituent pyrimidine and thiazole using a wide range of external nucleophiles. The crystal structure of the thiamin …
Number of citations: 3 oaktrust.library.tamu.edu
V Kumar, MP Mahajan - Heterocycles in Natural Product …, 2011 - Wiley Online Library
… It has been prepared by the condensation of 2 - methylisourea with 2 - (ethoxymethylidene)malononitrile and the 4 - amino - 2 methoxypyrimidine - 5 - carbonitrile 1, so formed was …
Number of citations: 2 onlinelibrary.wiley.com

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